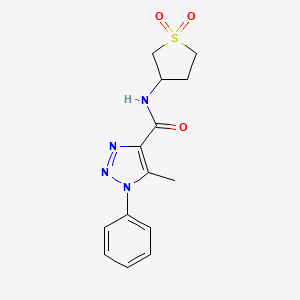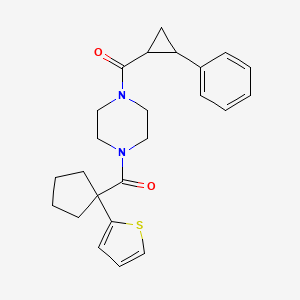
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound . It has been characterized as a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .Aplicaciones Científicas De Investigación
GIRK Channel Activation for Neurological Disorders
This compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating neuronal excitability and have been implicated in various neurological disorders. The activation of GIRK channels by this compound could potentially be beneficial in the treatment of conditions such as epilepsy, pain perception, addiction, and anxiety .
Drug Discovery and Lead Optimization
The unique structure of this compound makes it a valuable scaffold in drug discovery. Its ability to bind selectively to GIRK channels demonstrates its potential as a lead compound for developing new therapeutic agents. Researchers can modify different functional groups to enhance its selectivity and potency for specific targets .
Pharmacokinetic Studies
The compound has shown promise in tier 1 drug metabolism and pharmacokinetics (DMPK) assays. It exhibits nanomolar potency as a GIRK channel activator with improved metabolic stability compared to traditional urea-based compounds . This indicates its potential for further development into a drug with favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Research Tool
As a GIRK channel activator, this compound serves as a valuable biological research tool. It can help in understanding the physiological and pathological roles of GIRK channels in various tissues. This can lead to insights into the mechanisms of diseases and the identification of new therapeutic targets .
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of pharmacokinetics, N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which could impact its bioavailability.
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide leads to changes in cell excitability . This can result in molecular and cellular effects that influence various physiological processes .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-13(14(19)15-11-7-8-22(20,21)9-11)16-17-18(10)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZQDXXAGIRQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)
![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)


![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2981812.png)
![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)
